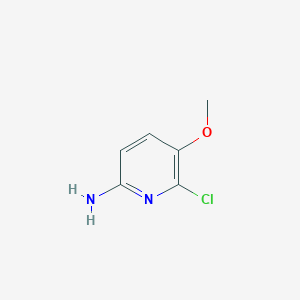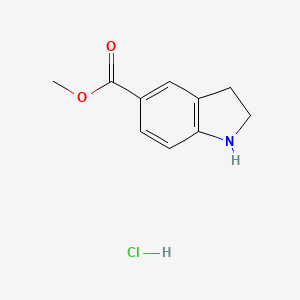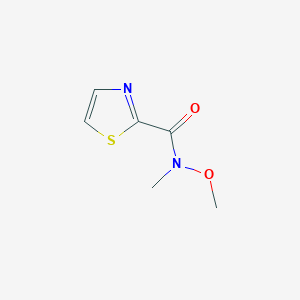![molecular formula C12H18ClNO2 B1423982 3-[(3-Methoxybenzyl)oxy]pyrrolidine hydrochloride CAS No. 1220034-35-4](/img/structure/B1423982.png)
3-[(3-Methoxybenzyl)oxy]pyrrolidine hydrochloride
Vue d'ensemble
Description
3-[(3-Methoxybenzyl)oxy]pyrrolidine hydrochloride, also known as 3-MBOH, is a synthetic compound that has been studied for its potential applications in research and laboratory experiments. 3-MBOH is a derivative of pyrrolidine, a five-membered ring heterocyclic compound, and is composed of a cyclic amine and an ether side chain. Due to its unique chemical structure, 3-MBOH has been studied for its potential applications in research and laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Anti-inflammatory Activities
A study by Ikuta et al. (1987) synthesized a series of compounds similar to 3-[(3-Methoxybenzyl)oxy]pyrrolidine hydrochloride, evaluating them as anti-inflammatory and analgesic agents. One compound showed equipotent anti-inflammatory activities to indomethacin, a well-known medication, with reduced ulcerogenic effects, making it a candidate for clinical application (Ikuta et al., 1987).
Visible-Light-Mediated Iminyl Radical Generation
Usami et al. (2018) researched the treatment of an O-(4-methoxybenzyl) oxime ether, related to 3-[(3-Methoxybenzyl)oxy]pyrrolidine hydrochloride, under visible light. This led to the formation of pyrroline via an iminyl radical intramolecular hydroimination, contributing to the understanding of radical generation in organic synthesis (Usami et al., 2018).
Antibiotic Analogs of Anisomycin
Hall et al. (1983) synthesized analogs of anisomycin, which included variants of 3-[(3-Methoxybenzyl)oxy]pyrrolidine hydrochloride. These analogs were evaluated for antiprotozoal, antifungal, and antibacterial activities, revealing that certain modifications can influence the antimicrobial effectiveness of these compounds (Hall et al., 1983).
Enantioselective Synthesis for Chiral Compounds
Calvez et al. (1998) described the enantioselective synthesis of piperidines from a compound structurally related to 3-[(3-Methoxybenzyl)oxy]pyrrolidine hydrochloride. This research contributes to the field of asymmetric synthesis, essential for producing optically active pharmaceuticals (Calvez et al., 1998).
Synthesis of Chiral 3-Substituted Pyrrolidines
Suto et al. (1992) prepared a series of chiral pyrrolidines/pyrrolidinones, starting from compounds related to 3-[(3-Methoxybenzyl)oxy]pyrrolidine hydrochloride. The synthesis explored the use of chiral auxiliaries, an important aspect in the creation of enantiomerically pure pharmaceuticals (Suto et al., 1992).
Propriétés
IUPAC Name |
3-[(3-methoxyphenyl)methoxy]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-14-11-4-2-3-10(7-11)9-15-12-5-6-13-8-12;/h2-4,7,12-13H,5-6,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYRDQOVHNYCOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Methoxybenzyl)oxy]pyrrolidine hydrochloride | |
CAS RN |
1220034-35-4 | |
| Record name | 3-((3-methoxybenzyl)oxy)pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1423905.png)
![2-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1423907.png)






